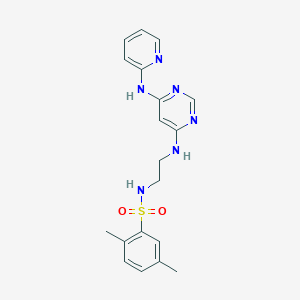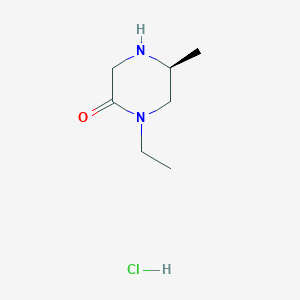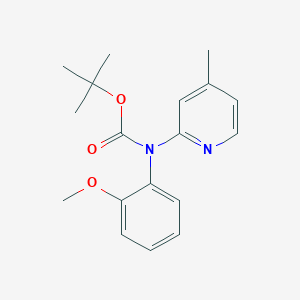![molecular formula C24H24ClN7O B2767119 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920411-42-3](/img/structure/B2767119.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine ring, a piperazine ring, and a phenyl group. These functional groups suggest that the compound could have a variety of biological activities .
Molecular Structure Analysis
The compound’s structure suggests that it could interact with various biological targets. The triazolopyrimidine ring is a common feature in many biologically active compounds and can interact with a variety of enzymes and receptors . The piperazine ring is a common feature in many drugs and can enhance solubility and bioavailability .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions, particularly at the triazolopyrimidine ring .Scientific Research Applications
One of the primary goals in organic synthesis, especially for biologically active compounds, is the development of efficient and environmentally safe methods. Green Chemistry, which encompasses principles like atom economy, minimizing waste, and reducing energy input, has gained prominence in recent years . Our focus here will be on the synthesis and applications of 1,2,3-triazoles and their 1,2,4 counterparts.
Synthesis Methods
1,2,3-triazoles are synthesized using both classical and green chemistry approaches. Green sources such as microwave, mechanical mixing, visible light, and ultrasound have been employed. These methods offer advantages in terms of efficiency and environmental impact. The 1,2,4-triazole systems are also investigated, although to a lesser extent .
Medicinal Chemistry Applications
1,2,3-triazoles find important applications in pharmaceutical chemistry. Some of their key roles include:
- Antibacterial and Antifungal Agents : Triazoles exhibit antibacterial activity against Gram-negative bacteria and potent antifungal activity against Candida albicans and Candida glabrata .
- LSD1 Inhibitors : The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a template for designing new LSD1 inhibitors .
- Other Pharmacophoric Properties : They are also explored for anti-inflammatory, analgesic, anticonvulsant, and antioxidant properties .
Formal Cycloreversion
Mechanical forces can induce the cycloreversion of 1,2,3-triazole compounds. This phenomenon has potential applications in biological systems .
Safety and Hazards
Future Directions
Given the biological activity of similar compounds, this compound could be a potential candidate for further study in drug discovery. Future research could focus on elucidating its mechanism of action, optimizing its structure for improved activity and safety, and testing it in preclinical and clinical studies .
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as cdk2, leading to inhibition of the target’s function . This interaction can result in changes such as altered cell cycle progression and induction of apoptosis .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cell lines . This inhibition can result from alterations in cell cycle progression and the induction of apoptosis .
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O/c1-2-20(17-6-4-3-5-7-17)24(33)31-14-12-30(13-15-31)22-21-23(27-16-26-22)32(29-28-21)19-10-8-18(25)9-11-19/h3-11,16,20H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCPSPETWSZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2767039.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)


![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone](/img/structure/B2767050.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2767052.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide](/img/structure/B2767057.png)
![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2767058.png)
